

theoretical calculations on 1-adamantyl carbocation

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Compound of Interest

Compound Name: 1-Adamantylhydrazine

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An In-depth Technical Guide on Theoretical Calculations of the 1-Adamantyl Carbocation
For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-adamantyl carbocation (1-Ad

++

) is a tertiary carbocation that exhibits remarkable stability despite its bridgehead position, a location where carbocations are typically destabilized due to the inability to achieve a planar geometry.^[1] This unique characteristic has made it a focal point for numerous theoretical and experimental studies. Its rigid, cage-like structure and high symmetry (T

d

) provide an excellent model system for investigating carbocation chemistry, including stability, reactivity, and the influence of substituents.^[2] Understanding the electronic structure and energetic properties of the 1-adamantyl carbocation is crucial for various applications, including the design of new synthetic routes and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the properties of the 1-adamantyl carbocation. It includes a summary of quantitative data, detailed experimental protocols for relevant studies, and visualizations of the logical relationships in its computational analysis.

Quantitative Data Summary

The stability and properties of the 1-adamantyl carbocation have been quantified through various theoretical and experimental methods. The following tables summarize key quantitative data from the literature.

Table 1: Calculated Gas-Phase Stabilities and Hydride Affinities

Computational Method	Relative Stability (kcal/mol)	Hydride Affinity (kcal/mol)	Reference
G2(MP2)	-	-	[3]
MP2/6-311G(d,p)	-	-	[3]
PM3	Agreement with experiment	-	[4]
B3LYP/6-311G(d)	11 kJ/mol more stable than 2-oxa-5-adamantyl carbocation	-	[5]

Note: Relative stabilities are often reported with respect to other carbocations. More specific quantitative values for hydride affinity are available in the broader literature on carbocation stability.[\[6\]](#)

Table 2: Calculated NMR Chemical Shifts (ppm) for 1-Adamantyl Carbocation

Nucleus	Experimental	B3LYP/qz2p//MP2/cc-pVTZ	MP2/qz2p//MP2/cc-pVTZ	CCSD(T)/qz2p//CCSD(T)/cc-pVTZ (with corrections)	Reference
1313 C (C1)	323.9	-	-	-	[7]
1313 C (C3, C5, C7)	67.9	-	-	61.9	[7]
11 H (H3, H5, H7)	5.1	-	-	4.89	[7]
RMS Error (1313 C)	-	12.76	6.69	3.85	[7]
RMS Error (11 H)	-	0.27	0.19	0.21	[7]

Note: The accurate prediction of NMR chemical shifts for the 1-adamantyl carbocation is challenging and requires high-level computational methods and geometry optimization.[\[7\]](#)

Experimental Protocols

The theoretical calculations on the 1-adamantyl carbocation are often benchmarked against or used to interpret experimental data. Below are detailed methodologies for key experiments cited in the literature.

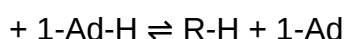
Gas-Phase Stability Determination via Fourier-Transform Ion-Cyclotron Resonance (FT-ICR) Spectroscopy

This method is used to determine the relative gas-phase stabilities of carbocations by measuring the equilibrium constant for hydride transfer reactions.^[3]

Methodology:

- **Ion Generation:** The 1-adamantyl carbocation and a reference carbocation are generated in the gas phase within the ICR cell. This can be achieved through dissociative proton attachment to suitable precursors, such as 1-chloroadamantane.^[3]
- **Ion Trapping:** The generated ions are trapped in the ICR cell by a combination of a static magnetic field and a weak electrostatic trapping potential.
- **Reaction with Neutral Reagent:** A neutral alkane is introduced into the cell at a known partial pressure. This alkane serves as a hydride donor.
- **Equilibrium Establishment:** The trapped carbocations are allowed to react with the neutral alkane until equilibrium is established for the hydride transfer reaction: R

+ +



+ +

- **Ion Detection:** The relative abundances of the two carbocations at equilibrium are determined by exciting their cyclotron motion with a radiofrequency pulse and detecting the resulting image current.
- **Equilibrium Constant Calculation:** The equilibrium constant (K_{eq}) is calculated from the ratio of the ion abundances and the known partial pressures of the neutral reactants.

K_{eq}

) is calculated from the ratio of the ion abundances and the known partial pressures of the neutral reactants.

- Gibbs Free Energy Calculation: The relative gas-phase stability (ΔG°) is then calculated using the equation: $\Delta G^\circ = -RT \ln(K_{\text{eq}})$

K_{eq}

).

Solvolysis Rate Measurements

Solvolysis reactions of 1-adamantyl derivatives are commonly studied to probe the stability of the forming carbocation intermediate. The rates are often correlated using the Grunwald-Winstein equation.^{[8][9]}

Methodology:

- Solvent Preparation: A series of pure and binary solvent mixtures with varying ionizing power (ρ)

C/Cl

) and nucleophilicity (N)

T

) are prepared.^[9] Common solvents include ethanol, methanol, water, and 2,2,2-trifluoroethanol (TFE).^[9]

- Substrate Solution Preparation: A stock solution of the 1-adamantyl derivative (e.g., 1-bromoadamantane or 1-adamantyl chlorothioformate) is prepared in a suitable solvent.^{[8][9]}
- Kinetic Runs: A small aliquot of the substrate stock solution is added to the thermostated solvent mixture to initiate the solvolysis reaction. The temperature is typically controlled to $\pm 0.1^\circ\text{C}$.
- Rate Monitoring: The progress of the reaction is monitored by measuring the increase in the concentration of the acidic product over time. This is often done using a titration method with a standardized base solution and an indicator.

- **Rate Constant Calculation:** The pseudo-first-order rate constants (k) are determined by plotting $\ln(V_{\infty} - V_t)$ versus time, where V_t

∞∞

- V_{∞}

t

) versus time, where V

t

is the volume of titrant at time t and V_{∞}

∞∞

is the volume at the completion of the reaction. The slope of this plot is equal to $-k$.

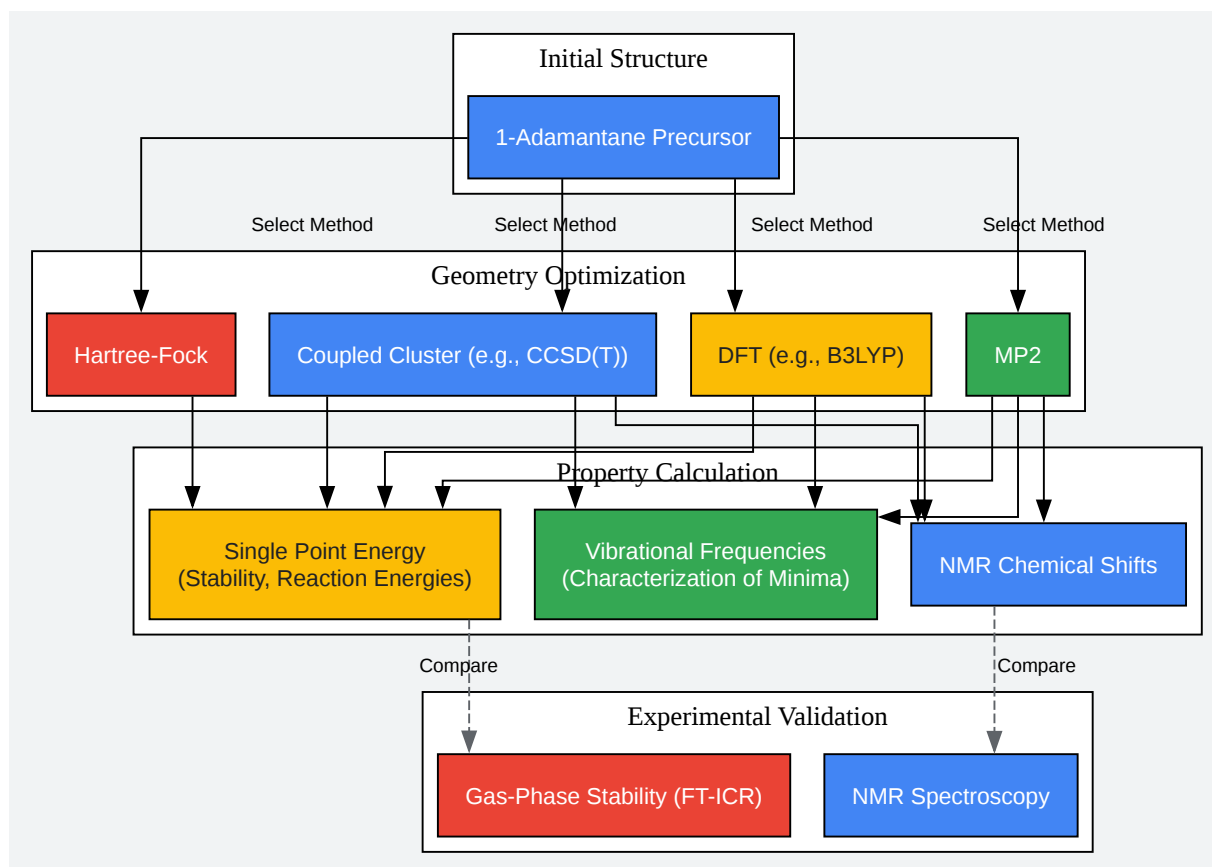
- **Grunwald-Winstein Analysis:** The logarithms of the rate constants ($\log k$) are plotted against the solvent ionizing power (ρ) to determine the sensitivity of the solvolysis to solvent ionizing power (the m value).^[9]

ρ

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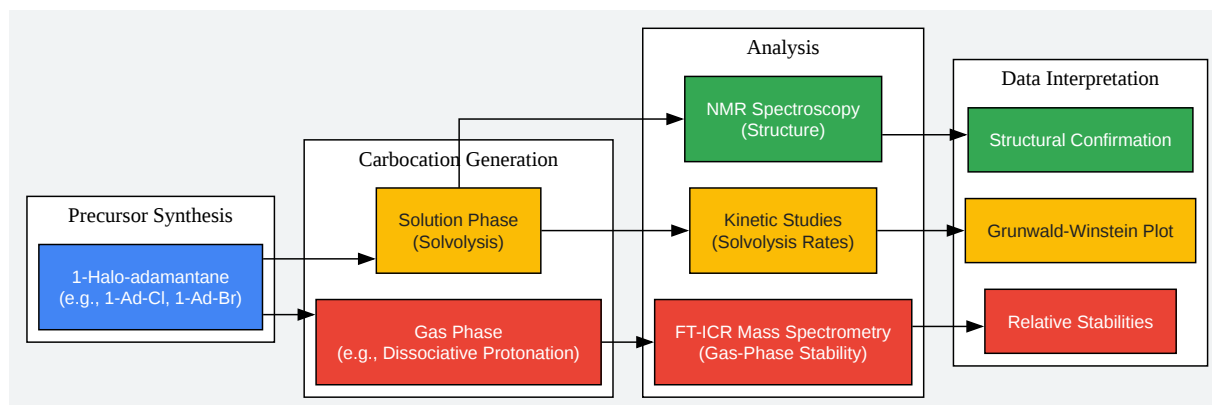
Visualizations

The following diagrams illustrate the logical workflows and relationships involved in the theoretical and experimental investigation of the 1-adamantyl carbocation.



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Caption: Computational workflow for theoretical analysis of 1-adamantyl carbocation.



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Caption: Logical flow of experimental investigation of 1-adamantyl carbocation.

Conclusion

The 1-adamantyl carbocation remains a subject of significant interest in physical organic chemistry and computational chemistry. Theoretical calculations have proven to be an invaluable tool for understanding its unique stability, electronic structure, and reactivity. High-level computational methods are often necessary to achieve quantitative agreement with experimental data, particularly for properties like NMR chemical shifts.^[7] The interplay between theoretical predictions and experimental validation, through techniques such as FT-ICR spectroscopy and solvolysis studies, continues to provide deeper insights into the fundamental nature of this fascinating carbocation. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of adamantane-based compounds.

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